1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one can be achieved through various methods, including:
Pictet-Spengler Reaction: This involves the condensation of an aldehyde with an amine to form the isoquinoline core.
Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamine derivatives.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce any unsaturated bonds.
Recrystallization: To purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for various therapeutic areas.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one
- 1-Ethyl-1,2-dihydroisoquinolin-3(4H)-one
- 1-Propyl-1,2-dihydroisoquinolin-3(4H)-one
Uniqueness
1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups may affect its solubility, stability, and interaction with biological targets compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-ethyl-1-methyl-2,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C12H15NO/c1-3-12(2)10-7-5-4-6-9(10)8-11(14)13-12/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
TXBLEGKARLIRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2CC(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.